A 922500

Description

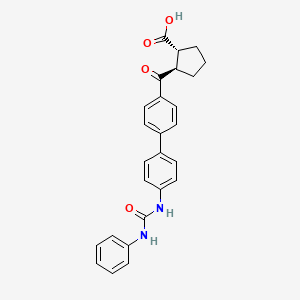

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRFEQDOFSZBV-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242027 | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959122-11-3 | |

| Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-922500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 959122-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-922500 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-922500: A Technical Guide to its Mechanism of Action in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT1, A-922500 effectively modulates lipid metabolism, leading to reductions in plasma and hepatic triglycerides. This technical guide provides a comprehensive overview of the mechanism of action of A-922500, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of its operational framework.

Core Mechanism of Action: Inhibition of DGAT1

A-922500 exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in the synthesis of triglycerides, which involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG). This process is crucial for the storage of fatty acids in the form of triglycerides within lipid droplets.

By selectively binding to and inhibiting DGAT1, A-922500 blocks this final step of triglyceride synthesis. This leads to a reduction in the overall production of triglycerides in key metabolic tissues such as the intestine, liver, and adipose tissue. The selectivity of A-922500 for DGAT1 over other acyltransferases, such as DGAT2 and acyl-coenzyme A:cholesterol acyltransferases (ACAT1 and ACAT2), underscores its targeted therapeutic potential.[1]

Quantitative Efficacy and Selectivity

The potency and selectivity of A-922500 have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects observed in cellular and animal models.

Table 1: In Vitro Inhibitory Activity of A-922500

| Target | Species | IC50 | Reference |

| DGAT1 | Human | 7 nM, 9 nM | [1][2] |

| DGAT1 | Mouse | 22 nM, 24 nM | [1][2] |

| DGAT2 | - | 53 µM | |

| ACAT1/2 | - | 296 µM | |

| TG Synthesis in HEK293 cells | - | 17 nM |

Table 2: In Vivo Effects of A-922500 on Lipid Profile

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Zucker Fatty Rats | 3 mg/kg | 14 days | - Significantly reduced serum triglycerides and free fatty acids. | |

| Diet-Induced Dyslipidemic Hamsters | 3 mg/kg | 14 days | - 53% reduction in serum triglycerides. - 55% reduction in serum free fatty acids. - 25% reduction in total cholesterol. | |

| Diet-Induced Obese (DIO) Mice | Chronic | - | - Induced weight loss. - Reduced liver triglycerides. | |

| Various Rodent Models (Postprandial Hyperlipidemia) | 0.03, 0.3, 3 mg/kg | Single Dose | - Dose-dependent attenuation of the maximal postprandial rise in serum triglycerides. |

Signaling Pathway and Metabolic Consequences

The inhibition of DGAT1 by A-922500 initiates a cascade of metabolic changes. The primary consequence is the reduced synthesis of triglycerides. This has several downstream effects, including a decrease in the secretion of triglyceride-rich lipoproteins (like VLDL from the liver and chylomicrons from the intestine) and a potential shift of fatty acids towards oxidative pathways.

Detailed Experimental Protocols

In Vitro DGAT1 Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of A-922500 on DGAT1.

Materials:

-

Human small intestinal microsomes (as a source of DGAT1)

-

Dioleoyl glycerol (substrate)

-

Palmitoleoyl Coenzyme A (CoA) (substrate)

-

A-922500 (test compound)

-

Assay Buffer: 175 mM Tris-HCl, 100 mM MgCl2

-

Bovine Serum Albumin (BSA)

-

DMSO (for dissolving compounds)

-

LC-MS system for analysis

Procedure:

-

Substrate Preparation:

-

Dissolve dioleoyl glycerol in DMSO and then dilute to a working concentration of 600 µM in the assay buffer.

-

Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a working concentration of 150 µM.

-

-

Enzyme Preparation:

-

Dilute the human small intestinal microsomes to a final concentration of 25 µg/mL in the assay buffer containing 3.5 mg/mL BSA.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of A-922500 in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Reaction:

-

In a reaction vessel, combine the diluted microsomes, dioleoyl glycerol, and the desired concentration of A-922500 or vehicle control (DMSO).

-

Initiate the reaction by adding the palmitoleoyl CoA.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.

-

Terminate the reaction by adding a suitable stop solution (e.g., a mixture of chloroform and methanol).

-

-

Lipid Extraction and Analysis:

-

Perform a lipid extraction to separate the newly synthesized triglycerides.

-

Analyze the triglyceride content using LC-MS to quantify the product formation.

-

-

Data Analysis:

-

Calculate the percentage of DGAT1 inhibition for each concentration of A-922500 compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

A-922500: A Comprehensive Technical Profile of a Selective DGAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selective Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, A-922500. The document summarizes its selectivity profile, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Summary

A-922500 is a potent and selective inhibitor of DGAT-1, an enzyme crucial for the final step of triglyceride synthesis. Its inhibitory activity has been characterized across different species and against related acyltransferases, demonstrating a high degree of selectivity.

Table 1: In Vitro Inhibitory Activity of A-922500

| Target Enzyme | Species | IC50 Value | Citation |

| DGAT-1 | Human | 7-9 nM | [1][2][3] |

| DGAT-1 | Mouse | 22-24 nM | [1][2] |

| DGAT-2 | Not Specified | 53 µM | |

| ACAT-1 (acyl-coenzyme A:cholesterol acyltransferase 1) | Not Specified | 296 µM | |

| ACAT-2 (acyl-coenzyme A:cholesterol acyltransferase 2) | Not Specified | 296 µM |

Mechanism of Action

A-922500 exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). By blocking this terminal step, A-922500 effectively reduces the synthesis of new triglycerides.

Caption: Mechanism of A-922500 action in the triglyceride synthesis pathway.

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the selectivity and efficacy of A-922500.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of A-922500 on DGAT-1 enzymatic activity.

-

Enzyme Source : Recombinant human or mouse DGAT-1, often produced in a baculovirus expression system using Sf9 insect cells.

-

Substrates :

-

Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).

-

A fatty acyl-CoA (e.g., [1-14C]-oleoyl-CoA or palmitoleoyl-CoA).

-

-

Assay Buffer : A typical buffer contains HEPES, MgCl2, and BSA.

-

Procedure :

-

The DGAT-1 enzyme is incubated with varying concentrations of A-922500.

-

The reaction is initiated by the addition of the diacylglycerol and radiolabeled fatty acyl-CoA substrates.

-

The mixture is incubated to allow for the enzymatic reaction to proceed.

-

The reaction is stopped, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates, often using thin-layer chromatography (TLC) or a solvent extraction procedure.

-

The amount of radiolabeled triglyceride is quantified using liquid scintillation counting.

-

-

Data Analysis : The IC50 value, the concentration of A-922500 that inhibits 50% of DGAT-1 activity, is calculated from the dose-response curve.

Cell-Based Lipid Accumulation Assay

This assay assesses the ability of A-922500 to inhibit triglyceride synthesis and lipid droplet formation in a cellular context.

-

Cell Lines : Human hepatocellular carcinoma cell lines such as HepG2 and Huh-7 are commonly used.

-

Induction of Lipid Accumulation : Cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA) to stimulate lipid droplet formation.

-

Treatment : Cells are co-incubated with the fatty acid mixture and various concentrations of A-922500.

-

Lipid Staining : After treatment, intracellular lipid droplets are stained using lipophilic dyes such as Oil Red O or BODIPY 493/503.

-

Quantification :

-

Microscopy : The number and area of lipid droplets can be quantified through image analysis.

-

Fluorometry : The fluorescence intensity of BODIPY-stained cells can be measured using a plate reader, providing a quantitative measure of total neutral lipid content.

-

Dye Extraction : For Oil Red O, the dye can be extracted from the cells using isopropanol, and the absorbance is measured to quantify lipid accumulation.

-

Caption: Workflow for a cell-based lipid accumulation assay.

In Vivo Models of Dyslipidemia

Rodent models are utilized to evaluate the in vivo efficacy of A-922500 on plasma lipid levels.

-

Animal Models :

-

Zucker Fatty Rats : A genetic model of obesity and hyperlipidemia.

-

Diet-Induced Dyslipidemic Hamsters : Hamsters fed a high-fat/high-fructose diet to induce dyslipidemia.

-

Diet-Induced Obese (DIO) Mice : Mice made obese by feeding a high-fat diet.

-

-

Drug Administration : A-922500 is typically administered orally (p.o.) via gavage. Dosing regimens can be acute (single dose) or chronic (e.g., daily for 14 days).

-

Oral Fat Challenge : To assess the effect on postprandial hyperlipidemia, fasted animals are given an oral bolus of corn oil following administration of A-922500.

-

Sample Collection : Blood samples are collected at various time points to measure plasma triglycerides, free fatty acids, and cholesterol levels.

-

Data Analysis : Changes in lipid parameters are compared between vehicle-treated and A-922500-treated groups to determine the in vivo efficacy.

References

A-922500: A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1) for Modulating Fatty Acid Esterification

A Technical Guide for Researchers and Drug Development Professionals

Introduction

A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3] This technical guide provides an in-depth overview of the role of A-922500 in inhibiting fatty acid esterification, compiling quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this compound.

Core Mechanism of Action

A-922500 exerts its inhibitory effect on fatty acid esterification by specifically targeting DGAT-1. This enzyme catalyzes the covalent attachment of a fatty acyl-CoA to a diacylglycerol (DAG) molecule, forming a triglyceride (TG).[1] By blocking this crucial step, A-922500 effectively reduces the synthesis of triglycerides, the primary form of energy storage in the body.

Quantitative Data on A-922500 Activity

The inhibitory potency and selectivity of A-922500 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of A-922500

| Target | Species | Assay System | IC50 (nM) | Reference(s) |

| DGAT-1 | Human | Recombinant enzyme (Sf9 cells) | 7 - 9 | [1] |

| DGAT-1 | Mouse | Recombinant enzyme (Sf9 cells) | 22 - 24 | |

| DGAT-2 | Human | Recombinant enzyme | 53,000 | |

| ACAT-1 | Human | Recombinant enzyme | 296,000 | |

| ACAT-2 | Human | Recombinant enzyme | >100,000 |

Table 2: In Vivo Effects of A-922500 in Rodent Models

| Animal Model | Treatment | Key Findings | Reference(s) |

| Zucker Fatty Rat | 3 mg/kg/day (14 days, p.o.) | - 39% reduction in serum triglycerides- 32% reduction in free fatty acids- 25% increase in HDL-cholesterol | |

| Diet-Induced Dyslipidemic Hamster | 3 mg/kg/day (14 days, p.o.) | - 53% reduction in serum triglycerides- 55% reduction in free fatty acids | |

| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (chronic, p.o.) | - Significant weight loss- Reduced liver triglycerides |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of A-922500.

DGAT-1 Enzyme Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of A-922500 against human DGAT-1.

Materials:

-

Recombinant human DGAT-1 (expressed in Sf9 insect cells)

-

A-922500

-

1,2-Didecanoyl-sn-glycerol (Substrate)

-

[1-14C]Palmitoyl-CoA (Radiolabeled acyl-CoA)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a solution of A-922500 in DMSO at various concentrations.

-

In a microplate, add the A-922500 solution or DMSO (vehicle control) to the assay buffer.

-

Add the substrate, 1,2-didecanoyl-sn-glycerol, to each well.

-

Initiate the reaction by adding the recombinant human DGAT-1 enzyme preparation.

-

Add the radiolabeled [1-14C]Palmitoyl-CoA to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water mixture).

-

Add scintillation fluid to each well.

-

Quantify the amount of radiolabeled triglyceride formed using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of A-922500 and determine the IC50 value.

Cellular Triglyceride Synthesis Assay (HepG2 cells)

This protocol outlines a cell-based assay to measure the effect of A-922500 on triglyceride synthesis in human hepatoma (HepG2) cells using stable isotope-labeled oleic acid.

Materials:

-

HepG2 cells

-

A-922500

-

[U-13C18]Oleic acid complexed to bovine serum albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of A-922500 or DMSO (vehicle control) in serum-free medium for 1-2 hours.

-

Add the [U-13C18]oleic acid-BSA complex to the cells and incubate for 4-6 hours.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Dry the lipid extracts under a stream of nitrogen.

-

Reconstitute the lipid extracts in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to separate and quantify the amount of [U-13C18]oleoyl-containing triglycerides.

-

Calculate the percent inhibition of triglyceride synthesis for each concentration of A-922500.

In Vivo Efficacy Study in Zucker Fatty Rats

This protocol describes an in vivo study to evaluate the effect of A-922500 on serum lipid levels in a genetic model of obesity and hyperlipidemia.

Materials:

-

Male Zucker fatty rats

-

A-922500

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Commercial kits for measuring serum triglycerides and free fatty acids

Procedure:

-

Acclimate the Zucker fatty rats to the housing conditions for at least one week.

-

Randomly assign the animals to treatment groups (vehicle control and different doses of A-922500, e.g., 0.03, 0.3, and 3 mg/kg).

-

Administer A-922500 or vehicle daily by oral gavage for 14 consecutive days.

-

At the end of the treatment period, collect blood samples from the animals (e.g., via tail vein or cardiac puncture under anesthesia).

-

Separate the serum by centrifugation.

-

Measure the concentrations of serum triglycerides and free fatty acids using commercially available enzymatic assay kits.

-

Statistically analyze the data to determine the effect of A-922500 on serum lipid parameters.

Signaling Pathways and Experimental Workflows

The inhibition of DGAT-1 by A-922500 initiates a cascade of downstream cellular events. The following diagrams, generated using Graphviz, illustrate the core mechanism of action, the experimental workflow for evaluating its in vivo efficacy, and the downstream signaling consequences of DGAT-1 inhibition.

References

- 1. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol acyltransferase 1 inhibition lowers serum triglycerides in the Zucker fatty rat and the hyperlipidemic hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of A-922500: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-922500 is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis. Its development has been a significant point of interest in the study of metabolic diseases. Understanding the pharmacokinetic profile of A-922500 is fundamental to evaluating its therapeutic potential and designing effective preclinical and clinical studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data for A-922500, details the experimental methodologies used in its evaluation, and visualizes key related pathways and workflows.

Introduction

Diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target for metabolic disorders such as obesity and dyslipidemia. A-922500 is a small molecule inhibitor that has demonstrated high potency and selectivity for human and mouse DGAT-1, with IC50 values of 9 nM and 22 nM, respectively[1]. The compound is noted for its oral bioavailability, a critical characteristic for a potential therapeutic agent[1][2][3]. This guide synthesizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of A-922500, primarily from preclinical studies in rodent models.

Pharmacokinetic Profile

While comprehensive human pharmacokinetic data for A-922500 is not publicly available, preclinical studies in mice have shed light on its in vivo behavior. A key characteristic of A-922500 is its preferential distribution to the intestine following oral administration.

Distribution

A study by Tsuda et al. (2014) compared the tissue distribution of A-922500 (referred to as Compound B in the study) with another DGAT-1 inhibitor (Compound A) in mice. Following a single oral dose of 30 mg/kg, A-922500 exhibited significantly higher concentrations in the small intestine compared to plasma and other tissues like the liver and skin. This intestine-targeted distribution is a noteworthy aspect of its pharmacokinetic profile, suggesting that its primary site of action may be localized to the gut, which could have implications for its efficacy and safety profile.

Table 1: Tissue Distribution of A-922500 in Mice

| Tissue | Concentration (ng/g or ng/mL) at 1 hour post-dose | Concentration (ng/g or ng/mL) at 8 hours post-dose |

| Plasma | 13.5 ± 2.4 | Not Detected |

| Small Intestine | 13886.7 ± 2565.1 | 102.7 ± 29.8 |

| Liver | 22.8 ± 3.8 | Not Detected |

| Skin | 14.8 ± 1.8 | Not Detected |

Data from Tsuda et al. (2014), representing mean ± S.E.M. (n=3-4)

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic study of A-922500.

Animal Model and Dosing

-

Species: Male C57BL/6J mice (7 weeks old)

-

Acclimatization: Mice were acclimated for at least one week before the experiment.

-

Housing: Housed in a temperature and light-controlled environment with ad libitum access to standard chow and water.

-

Dosing: A-922500 was suspended in a 0.5% methylcellulose solution. A single oral dose of 30 mg/kg was administered via gavage.

Sample Collection and Analysis

-

Time Points: Plasma and tissue samples were collected at 1 and 8 hours post-administration.

-

Sample Preparation:

-

Plasma: Blood was collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.

-

Tissues (Small Intestine, Liver, Skin): Tissues were collected, rinsed with saline, blotted dry, and weighed. Tissues were homogenized with saline.

-

-

Analytical Method: The concentrations of A-922500 in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow Visualization

To further understand the context of A-922500's action and evaluation, the following diagrams illustrate the relevant biological pathway and experimental workflow.

Caption: DGAT-1 signaling pathway and the inhibitory action of A-922500.

Caption: Experimental workflow for pharmacokinetic analysis of A-922500 in mice.

Conclusion

The available data on the pharmacokinetics of A-922500, primarily from murine studies, indicates that it is an orally bioavailable DGAT-1 inhibitor with a unique and pronounced distribution to the intestine. This intestinal targeting may offer therapeutic advantages by localizing its effect and potentially minimizing systemic side effects. While the current body of public knowledge lacks a complete ADME profile, including comprehensive data on its metabolism and excretion, the existing information provides a solid foundation for further research and development. Future studies should aim to fully characterize the pharmacokinetic parameters of A-922500 in various preclinical models and eventually in humans to better understand its therapeutic window and clinical potential.

References

The DGAT1 Inhibitor A-922500: A Technical Guide to its Effects on Lipid Droplet Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-922500 is a potent and selective small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a critical enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of the effects of A-922500 on lipid droplet formation. It consolidates quantitative data from various studies, presents detailed experimental protocols for assessing lipid accumulation, and illustrates the underlying mechanism of action through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and infectious diseases where lipid metabolism plays a pivotal role.

Introduction to A-922500 and Lipid Droplet Biology

Lipid droplets are dynamic cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. They are not merely inert lipid reservoirs but are actively involved in cellular processes such as energy homeostasis, membrane synthesis, and signaling. The formation and turnover of lipid droplets are tightly regulated, and dysregulation is implicated in numerous pathologies, including obesity, type 2 diabetes, hepatic steatosis, and cancer.[1]

The synthesis of TAG is catalyzed by two isoforms of diacylglycerol acyltransferase, DGAT1 and DGAT2.[1] DGAT1 is located in the endoplasmic reticulum and is involved in the esterification of diacylglycerol with a fatty acyl-CoA to form TAG.[2] A-922500 is a potent, selective, and orally bioavailable inhibitor of DGAT1.[3][4] By blocking DGAT1, A-922500 effectively reduces the synthesis of triglycerides, leading to a decrease in the formation and size of lipid droplets.

Mechanism of Action: Inhibition of Triglyceride Synthesis

A-922500 exerts its effects by directly inhibiting the enzymatic activity of DGAT1. This inhibition prevents the final step in the canonical pathway of triglyceride synthesis. The direct consequence is a reduction in the cellular pool of newly synthesized triglycerides available for packaging into lipid droplets.

Signaling Pathway Diagram

Caption: Inhibition of DGAT1 by A-922500 blocks triglyceride synthesis.

Quantitative Data on A-922500 Efficacy

The inhibitory effect of A-922500 on DGAT1 and subsequent lipid droplet formation has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of A-922500

| Parameter | Species | IC50 | Cell Line | Effect | Reference |

| DGAT1 Inhibition | Human | 9 nM | - | Potent and selective inhibition. | |

| DGAT1 Inhibition | Mouse | 22 nM | - | Potent and selective inhibition. | |

| Triglyceride Synthesis | - | - | HuH-7 Hepatocytes | Reduced neutral lipid droplet formation at 40µM for 24h. | |

| Lipid Droplet Area | Bovine | - | IVP Blastocysts | Reduced cytoplasmic lipid droplet area at 10 or 50µM. | |

| Lipid Droplet Formation | Human | - | A549 and Monocytes | Inhibition of SARS-CoV-2 induced lipid droplet biogenesis at 0.1, 1, and 10µM. |

Table 2: In Vivo Efficacy of A-922500

| Animal Model | Dosage | Duration | Key Findings | Reference |

| C3HeB/FeJ Mice (Mycobacterium tuberculosis-infected) | 30 mg/kg/day (p.o.) | 6 weeks | Reduced triglyceride content in bronchoalveolar lavage macrophages. | |

| CLP Mouse Model (Sepsis) | 3 mg/kg (p.o.) | - | Reversed sepsis-induced hepatic lipid droplet accumulation. | |

| Zucker Fatty Rat | 3 mg/kg (p.o.) | 14 days | Significantly reduced serum triglycerides and free fatty acids. | |

| Dyslipidemic Hamster | 3 mg/kg (p.o.) | 14 days | Significantly reduced serum triglycerides. |

Experimental Protocols for Assessing Lipid Droplet Formation

The following are detailed protocols for the visualization and quantification of intracellular lipid droplets, commonly employed in studies investigating the effects of A-922500.

Oil Red O Staining of Neutral Lipids

Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in fixed cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (6 ml of stock solution + 4 ml of distilled water, let stand for 10 min, and filter)

-

60% Isopropanol

-

Hematoxylin solution (for counterstaining nuclei, optional)

-

Distilled water

Protocol:

-

Cell Culture: Plate cells on coverslips in a multi-well plate and culture under desired experimental conditions with A-922500.

-

Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.

-

Washing: Remove the PFA and wash the cells twice with distilled water.

-

Permeabilization: Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

-

Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

-

Washing: Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

-

(Optional) Counterstaining: Incubate with Hematoxylin for 1 minute to stain the nuclei. Wash thoroughly with distilled water.

-

Imaging: Mount the coverslips on microscope slides and visualize using a bright-field microscope. Lipid droplets will appear as red-orange structures.

BODIPY 493/503 Staining of Neutral Lipids

BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids in both live and fixed cells. It offers higher sensitivity and specificity compared to Oil Red O.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

BODIPY 493/503 stock solution (1 mg/ml in DMSO)

-

BODIPY 493/503 working solution (1-2 µM in PBS or culture medium)

-

DAPI or Hoechst solution (for counterstaining nuclei)

-

Antifade mounting medium

Protocol for Fixed Cell Staining:

-

Cell Culture and Fixation: Culture and fix cells as described in the Oil Red O protocol (Steps 1 & 2).

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips using an antifade mounting medium and visualize using a fluorescence microscope with appropriate filters (Excitation/Emission: ~493/503 nm for BODIPY 493/503, and UV range for DAPI).

Protocol for Live Cell Staining:

-

Cell Culture: Grow cells on coverslips or in imaging dishes.

-

Staining: Replace the culture medium with the BODIPY 493/503 working solution (in serum-free medium or PBS) and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with a stage-top incubator.

Experimental Workflow Diagram

References

A-922500: An In-Depth Analysis of Off-Target Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-922500 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] Its high affinity for DGAT-1 has positioned it as a valuable tool in metabolic disease research. However, a comprehensive understanding of its molecular interactions beyond its primary target is critical for a complete assessment of its pharmacological profile and potential therapeutic applications. This technical guide provides a detailed overview of the known molecular targets of A-922500 beyond DGAT-1, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Activity Profile of A-922500

A-922500 has been profiled for its activity against other acyltransferases, demonstrating a high degree of selectivity for DGAT-1. The inhibitory activity of A-922500 against its primary and key off-targets is summarized in the table below.

| Target | Species | IC50 (nM) | Fold Selectivity vs. Human DGAT-1 |

| Diacylglycerol O-Acyltransferase 1 (DGAT-1) | Human | 9 | 1 |

| Mouse | 22 | 2.4 | |

| Diacylglycerol O-Acyltransferase 2 (DGAT-2) | - | 53,000 | 5,889 |

| Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1) | - | 296,000 | 32,889 |

| Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT-2) | - | 296,000 | 32,889 |

Table 1: Quantitative analysis of A-922500's inhibitory activity against primary and off-targets. Data compiled from multiple sources.[1][4]

Beyond these related acyltransferases, A-922500 has been reported to have "good selectivity over...hERG, and a panel of anti-targets." However, specific quantitative data regarding its interaction with the hERG channel and the components of the broader anti-target panel are not publicly available in the reviewed literature.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of the provided data. The following section outlines the methodology used to determine the inhibitory activity of A-922500.

In Vitro DGAT-1 Activity Inhibition Assay

This assay quantifies the enzymatic activity of DGAT-1 by measuring the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol substrate to form a triglyceride.

Materials:

-

Enzyme Source: Microsomes from Sf9 insect cells expressing recombinant human DGAT-1.

-

Substrates:

-

Didecanoyl glycerol (Enzyme substrate)

-

[1-14C]decanoyl-CoA (Radiolabeled acyl-CoA substrate)

-

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA.

-

Plate Type: Phospholipid FlashPlate.

-

Test Compound: A-922500 dissolved in an appropriate solvent (e.g., DMSO).

-

Termination Solution: Isopropanol.

-

Instrumentation: TopCount Scintillation Plate Reader.

Procedure:

-

To each well of a phospholipid FlashPlate, add the assay buffer containing 50 μM of didecanoyl glycerol and 7.5 μM of [1-14C]decanoyl-CoA.

-

Add various concentrations of A-922500 to individual wells to generate a dose-response curve. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding a small aliquot of the DGAT-1 containing membrane preparation (1 μ g/well ).

-

Allow the reaction to proceed for 60 minutes at a controlled temperature.

-

Terminate the reaction by adding an equal volume (100 μL) of isopropanol.

-

Seal the plates and incubate them overnight to allow the radiolabeled product to bind to the hydrophobic coating of the plate.

-

The following day, measure the radioactivity in each well using a TopCount Scintillation Plate Reader. The proximity of the radiolabeled triglyceride to the scintillant in the plate induces a light signal that is proportional to the amount of product formed.

-

Calculate the IC50 value, which is the concentration of A-922500 that inhibits 50% of the DGAT-1 enzymatic activity, by fitting the dose-response data to a sigmoidal curve.

Note: Detailed protocols for the ACAT and hERG channel assays used in the specific profiling of A-922500 are not available in the public domain. The general principles of these assays involve similar methodologies of measuring enzyme activity or ion channel function in the presence of varying concentrations of the inhibitor.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: A-922500 signaling pathway.

Caption: A-922500 off-target screening workflow.

Conclusion

A-922500 is a highly selective inhibitor of DGAT-1, demonstrating significantly lower potency against the related acyltransferases DGAT-2, ACAT-1, and ACAT-2. While its favorable selectivity profile is noted against the hERG channel and a broader panel of anti-targets, the specific data for these interactions are not publicly detailed. The provided experimental protocol for the in vitro DGAT-1 inhibition assay offers a clear framework for assessing its primary activity. Further research and disclosure of the comprehensive safety pharmacology data would provide a more complete understanding of the molecular interactions of A-922500, aiding in the evaluation of its therapeutic potential and safety margin.

References

An In-depth Technical Guide to A-922500 (CAS 959122-11-3): A Potent and Selective DGAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-922500 (CAS 959122-11-3), a potent, selective, and orally bioavailable inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1). This document consolidates key chemical, physical, and biological properties, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Properties and Specifications

A-922500 is a small molecule with the chemical formula C₂₆H₂₄N₂O₄ and a molecular weight of 428.48 g/mol .[1] It is a crystalline solid, soluble in organic solvents such as DMSO and dimethylformamide (DMF), but insoluble in water and ethanol.[1]

| Property | Value | Source |

| CAS Number | 959122-11-3 | [1] |

| Molecular Formula | C₂₆H₂₄N₂O₄ | |

| Molecular Weight | 428.48 | |

| Chemical Name | (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |

| Synonyms | A922500, DGAT-1 Inhibitor 4a | |

| Physical Appearance | Solid powder | |

| Solubility | ≥21.25 mg/mL in DMSO; Insoluble in H₂O and EtOH | |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

A-922500 is a highly potent and selective inhibitor of DGAT-1, an enzyme that catalyzes the final step in triglyceride synthesis. It demonstrates significant selectivity for DGAT-1 over other acyltransferases like DGAT-2, ACAT-1, and ACAT-2.

Signaling Pathway of DGAT-1 Inhibition

The primary mechanism of A-922500 involves the direct inhibition of DGAT-1, which is located in the endoplasmic reticulum. This inhibition prevents the esterification of diacylglycerol (DAG) with fatty acyl-CoA, thereby blocking the synthesis of triglycerides (TG). This leads to a reduction in the storage of neutral lipids within lipid droplets.

In Vitro and In Vivo Efficacy

A-922500 has demonstrated significant efficacy in both in vitro and in vivo models, primarily impacting lipid metabolism.

| Biological Activity Data | |

| Parameter | Value |

| IC₅₀ (human DGAT-1) | 7 nM, 9 nM |

| IC₅₀ (mouse DGAT-1) | 22 nM, 24 nM |

| IC₅₀ (DGAT-2) | 53 µM |

| IC₅₀ (ACAT-1 & ACAT-2) | 296 µM |

In Vitro Studies:

-

In HepG2 cell lysates, 1 µM of A-922500 inhibited approximately 99% of DGAT-1 activity.

-

Treatment of HuH7 hepatocytes with 40 µM A-922500 for 24 hours reduced neutral lipid droplet formation.

-

In bovine IVP blastocysts, 10 or 50 µM A-922500 reduced cytoplasmic lipid droplet area and increased mitochondrial activity.

In Vivo Studies:

-

Oral administration of 3 mg/kg A-922500 for 14 days in Zucker fatty rats and diet-induced dyslipidemic hamsters significantly reduced serum triglycerides and free fatty acids.

-

In the same models, a 3 mg/kg dose also significantly increased high-density lipoprotein-cholesterol.

-

Chronic dosing in diet-induced obese (DIO) mice led to weight loss and reduced liver triglycerides.

-

In a sepsis-induced liver injury mouse model, 3 mg/kg of A-922500 reversed hepatic lipid droplet accumulation and reduced AST/ALT levels.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key in vitro and in vivo experiments.

In Vitro Cell-Based Assay for Lipid Accumulation

This protocol describes the treatment of cultured cells to assess the impact of A-922500 on lipid droplet formation.

Detailed Steps:

-

Cell Culture: Human hepatocellular carcinoma Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Oleic Acid Preparation: Oleic acid is dissolved in fatty-acid-free BSA at a 2:1 molar ratio and then diluted to the final concentration in DMEM.

-

Treatment: Cells are treated with BSA (vehicle), 200 µM oleic acid, or 200 µM oleic acid combined with 40 µM A-922500 for 24 hours.

-

Lipid Droplet Staining: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 20 minutes, and stained with 0.5% Oil Red O solution in isopropanol for 1 hour.

-

Quantification: Following staining and washing, the number and area of lipid droplets are quantified using microscopy and image analysis software.

In Vivo Animal Study for Hyperlipidemia

This protocol outlines a typical study in a rodent model to evaluate the effect of A-922500 on plasma lipids.

Animal Models:

-

Zucker fatty rats

-

Diet-induced dyslipidemic hamsters

-

Female C57BL/6J mice for sepsis models

Experimental Procedure:

-

Acclimation: Animals are acclimated to the housing conditions with a standard diet and ad libitum access to water under a 12-hour light/dark cycle.

-

Dosing: A-922500 is administered orally (p.o.) at doses ranging from 0.03 to 3 mg/kg daily for a specified period (e.g., 14 days). A vehicle control group (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is included.

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for analysis of serum triglycerides, free fatty acids, and cholesterol levels.

-

Tissue Analysis: At the end of the study, liver tissue may be collected to measure triglyceride content.

Summary and Future Directions

A-922500 is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated efficacy in reducing triglyceride levels and mitigating the effects of hyperlipidemia in various preclinical models. Its oral bioavailability makes it a valuable tool for in vivo studies investigating the role of DGAT-1 in metabolic diseases.

Future research could further explore the therapeutic potential of DGAT-1 inhibition in conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain types of cancer where lipid metabolism is dysregulated. The detailed protocols and data presented in this guide provide a solid foundation for such investigations.

References

A 922500: A Technical Guide to its Impact on Cellular Lipid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent and selective diacylglycerol acyltransferase 1 (DGAT-1) inhibitor, A 922500, and its significant impact on cellular lipid homeostasis. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols utilized to elucidate its function.

Core Mechanism of Action

This compound is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][3] By inhibiting DGAT-1, this compound effectively blocks the primary pathway for triglyceride synthesis, thereby impacting cellular lipid storage and overall lipid homeostasis.[4]

The selectivity of this compound for DGAT-1 over other acyltransferases, such as DGAT-2 and acyl coenzyme A:cholesterol acyltransferase (ACAT), is a critical feature, minimizing off-target effects. This specificity makes it a valuable tool for studying the distinct roles of DGAT-1 in various physiological and pathological processes, including obesity, type 2 diabetes, and other lipid-metabolism disorders.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC₅₀ | Reference |

| DGAT-1 | Human | 7 nM, 9 nM | |

| DGAT-1 | Mouse | 22 nM, 24 nM | |

| DGAT-2 | Human | 53 µM | |

| ACAT-1 | - | >296 µM | |

| ACAT-2 | - | >296 µM |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Dose | Duration | Key Findings | Reference |

| Zucker Fatty Rats | 3 mg/kg (oral) | 14 days | - 39% reduction in serum triglycerides- 32% reduction in free fatty acids- 25% increase in HDL-cholesterol | |

| Diet-Induced Dyslipidemic Hamsters | 3 mg/kg (oral) | 14 days | - 53% reduction in serum triglycerides- 55% reduction in free fatty acids- 25% reduction in total cholesterol | |

| Diet-Induced Obese (DIO) Mice | 3 mg/kg (oral) | Chronic | - Significant weight loss- Reduced liver triglycerides |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its impact on cellular lipid metabolism.

Caption: Mechanism of this compound action on the triglyceride synthesis pathway.

Caption: General experimental workflow to study the effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on lipid homeostasis.

Lipid Droplet Staining with BODIPY 493/503

This protocol is used for the visualization and quantification of neutral lipid droplets within cells.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

-

Culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 stock solution (in DMSO)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and DAPI (e.g., 1 µg/mL in PBS).

-

Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope with appropriate filters.

-

Quantify lipid droplet number, size, and intensity using image analysis software.

-

Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to an acceptor molecule, a key process in reverse cholesterol transport.

Materials:

-

Cell line of interest (e.g., J774 macrophages)

-

Culture medium

-

[³H]-cholesterol

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Serum-free medium

-

Cholesterol acceptor (e.g., Apolipoprotein A-I, HDL)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Labeling Cells with [³H]-cholesterol:

-

Plate cells in a 24-well plate and allow them to adhere.

-

Incubate the cells with culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours to label the intracellular cholesterol pools.

-

-

Equilibration and Treatment:

-

Wash the cells with serum-free medium to remove excess unincorporated [³H]-cholesterol.

-

Incubate the cells in serum-free medium containing this compound or vehicle control for a specified period (e.g., 18-24 hours) to allow for equilibration and drug action.

-

-

Efflux:

-

Wash the cells with serum-free medium.

-

Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the cells and incubate for 4-6 hours.

-

-

Quantification:

-

Collect the medium (containing the effluxed [³H]-cholesterol) into a scintillation vial.

-

Lyse the cells in the well with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate (containing the intracellular [³H]-cholesterol) to another scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes involved in lipid metabolism, providing insights into the transcriptional effects of this compound.

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target genes (e.g., SREBP-1c, FAS, ACC, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit. This involves converting the RNA template into a stable DNA copy.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

-

Set up reactions in triplicate for each sample and gene.

-

-

qPCR Run:

-

Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control samples.

-

Conclusion

This compound is a highly specific and potent inhibitor of DGAT-1 that serves as an invaluable tool for investigating the role of triglyceride synthesis in cellular lipid homeostasis. Its demonstrated efficacy in reducing triglyceride levels and its favorable effects on other lipid parameters in preclinical models highlight its potential as a therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the multifaceted effects of this compound and the broader implications of DGAT-1 inhibition in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies in Mice

A Representative Protocol for a Preclinical Cancer Drug Efficacy Study

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo studies in mice are a cornerstone of preclinical research, providing critical insights into the efficacy and safety of new therapeutic agents in a living organism. The anatomical, physiological, and genetic similarities of mice to humans make them invaluable models for a wide range of human diseases, including cancer.[1] This document provides a detailed protocol for a common type of in vivo study: evaluating the efficacy of a novel anti-cancer compound in a xenograft mouse model. While the specific protocol "922500" could not be identified as a standardized public protocol, the following represents a comprehensive and widely applicable methodology that can be adapted for various research needs. Adherence to established guidelines for animal welfare and experimental reproducibility, such as the ARRIVE guidelines, is crucial for the ethical and scientific validity of such studies.[2][3]

I. Experimental Design and Planning

Careful experimental design is paramount to obtaining robust and reproducible data.[2] Key considerations include the selection of an appropriate mouse model, determination of sample size, and clear definition of experimental groups and endpoints.

1.1. Mouse Model Selection

The choice of mouse strain is critical and depends on the research question. For cancer xenograft studies, immunodeficient strains are typically used to prevent rejection of human tumor cells.

| Mouse Strain | Key Characteristics | Common Applications |

| BALB/c Nude | Athymic (lacks a thymus), T-cell deficient. | General-purpose xenograft model.[4] |

| SCID | Severe Combined Immunodeficiency; deficient in both T and B cells. | Engraftment of a wider range of human tumors and hematopoietic cells. |

| NOD/SCID | SCID mutation on a Non-Obese Diabetic background; reduced natural killer (NK) cell function. | Improved engraftment of human hematopoietic stem cells and certain tumors. |

1.2. Experimental Groups

The number and composition of study groups should be carefully planned to include appropriate controls.

| Group | Description | Purpose |

| 1. Vehicle Control | Mice receive the vehicle (e.g., saline, DMSO) used to dissolve the test compound. | To control for any effects of the vehicle itself. |

| 2. Test Compound (Low Dose) | Mice receive a low dose of the experimental drug. | To assess dose-dependent efficacy and toxicity. |

| 3. Test Compound (High Dose) | Mice receive a high dose of the experimental drug. | To assess dose-dependent efficacy and toxicity. |

| 4. Positive Control | Mice receive a standard-of-care drug for the specific cancer type. | To benchmark the efficacy of the test compound against a known therapeutic. |

1.3. Sample Size Calculation

The number of animals per group should be statistically justified to ensure the study is adequately powered to detect a meaningful effect. Power analysis should be performed based on pilot studies or previously published data. It is also advisable to include extra mice in each cohort to account for potential attrition.

II. Experimental Protocols

2.1. Animal Handling and Acclimatization

Proper animal handling is essential to minimize stress, which can impact experimental outcomes.

-

Acclimatization: Upon arrival, mice should be allowed to acclimatize to the facility for at least one week before the start of the experiment.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Identification: Each mouse must be uniquely identified. Common methods include ear tags, ear notches, or tail tattoos.

2.2. Tumor Cell Implantation (Xenograft Model)

-

Cell Culture: Human cancer cells are cultured under sterile conditions.

-

Cell Preparation: On the day of implantation, cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Implantation: A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.

2.3. Drug Administration

The route and frequency of drug administration should mimic the intended clinical application as closely as possible.

-

Preparation of Formulation: The test compound is formulated in a sterile vehicle.

-

Administration: The formulation is administered to the mice according to the predetermined schedule and route (e.g., intraperitoneal injection, oral gavage, intravenous injection).

2.4. Monitoring and Data Collection

Regular monitoring of the animals is crucial for both animal welfare and data collection.

-

Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically: (Length x Width^2) / 2.

-

Body Weight: Body weight is measured at the same frequency as tumor volume to monitor for signs of toxicity.

-

Clinical Observations: Animals are observed daily for any signs of distress, illness, or adverse reactions to the treatment.

-

In Vivo Imaging: Techniques like bioluminescence or fluorescence imaging can be used to monitor tumor growth and metastasis in real-time.

2.5. Euthanasia and Tissue Collection

At the end of the study, mice are humanely euthanized. Tissues of interest (e.g., tumors, major organs) are collected for further analysis.

III. Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Tumor Volume Data

| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Body Weight Data

| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) | Day 20 (g) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

IV. Visualizations

4.1. Experimental Workflow

Figure 1: A generalized workflow for an in vivo drug efficacy study in a xenograft mouse model.

4.2. Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer. Many anti-cancer drugs target components of this pathway.

Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer therapy.

References

- 1. somarkinnovations.com [somarkinnovations.com]

- 2. Experimental design: Top four strategies for reproducible mouse research [jax.org]

- 3. Applying the ARRIVE Guidelines to an In Vivo Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

Application Note & Protocol: Preparation of A 922500 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and use of a stock solution of A 922500, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), for in vitro cell culture applications.

Introduction

This compound is a small molecule inhibitor that selectively targets Diacylglycerol Acyltransferase-1 (DGAT-1), a key enzyme in the synthesis of triglycerides.[1][2] DGAT-1 catalyzes the final step in triglyceride formation and is implicated in metabolic diseases and cancer.[3][4] The inhibitor demonstrates high potency for human and mouse DGAT-1 with IC50 values of approximately 7-9 nM and 22-24 nM, respectively, and shows excellent selectivity over DGAT-2 and other acyltransferases.[2] Due to its role in lipid metabolism, this compound is a valuable tool for studying triglyceride synthesis, lipid droplet formation, and cellular energy storage in various cell lines. Proper preparation and storage of a stock solution are critical for ensuring its stability and efficacy in cell-based assays.

Properties and Solubility of this compound

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 428.48 g/mol | |

| Molecular Formula | C₂₆H₂₄N₂O₄ | |

| CAS Number | 959122-11-3 | |

| Appearance | Crystalline solid; Off-white to yellow powder |

| Purity | ≥95% - ≥98% (HPLC) | |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | ≥21.25 mg/mL to 86 mg/mL (Recommended Solvent) | |

| DMF | ~20 mg/mL | |

| Ethanol | Insoluble to very low solubility (~0.2 mg/mL) |

| Water | Insoluble | |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder (crystalline solid)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-calculation:

-

To prepare a 10 mM stock solution from 1 mg of this compound (MW = 428.48 g/mol ):

-

Volume of DMSO (μL) = [Mass (mg) / MW ( g/mol )] / Concentration (mM) * 1,000,000

-

Volume of DMSO (μL) = [1 / 428.48] / 10 * 1,000,000 ≈ 233.4 μL

-

-

Preparation Steps: i. Before opening, bring the vial of this compound powder to room temperature to prevent condensation. ii. Wear appropriate PPE. Weigh the required amount of this compound powder in a sterile microcentrifuge tube or use the pre-weighed manufacturer's vial. iii. Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder. iv. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. v. To aid dissolution for higher concentrations, the tube may be gently warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath. vi. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: i. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. ii. Label each aliquot clearly with the compound name, concentration, and date of preparation. iii. Store the aliquots as recommended in the table below.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Reference |

|---|---|---|---|

| Solid Powder | -20°C | ≥ 3 years | |

| Stock Solution (in DMSO) | -20°C | 1-12 months |

| Stock Solution (in DMSO) | -80°C | ≥ 1-2 years | |

4. Preparation of Working Solution for Cell Culture

i. Thaw a single aliquot of the this compound stock solution at room temperature. ii. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). iii. Crucial Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly before adding it to the cells.

Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the biological pathway targeted by this compound.

Caption: Workflow for this compound stock solution preparation.

Caption: Inhibition of the DGAT-1 pathway by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-922500 in Diet-Induced Obesity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of A-922500, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in diet-induced obesity (DIO) rodent models. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of A-922500 for obesity and related metabolic disorders.

Introduction

A-922500 is a small molecule inhibitor of DGAT1, an enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2][3][4] Inhibition of DGAT1 has been shown to reduce fat absorption, decrease triglyceride storage, and improve metabolic parameters in preclinical models of obesity.[5] A-922500 exhibits high selectivity for DGAT1 over DGAT2 and other acyltransferases, making it a valuable tool for studying the specific role of DGAT1 in metabolic diseases. In diet-induced obese (DIO) mice, chronic administration of A-922500 leads to weight loss and a reduction in liver triglycerides.

Mechanism of Action

A-922500 exerts its therapeutic effects by inhibiting the DGAT1 enzyme, which is highly expressed in the small intestine, adipose tissue, and liver. DGAT1 is a key enzyme in the triglyceride synthesis pathway, specifically the Kennedy pathway, where it esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this step, A-922500 reduces the synthesis and subsequent storage of triglycerides in lipid droplets. This inhibition of intestinal DGAT1 can also delay the absorption of dietary fats, contributing to its anti-obesity effects.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of A-922500 and other DGAT1 inhibitors in rodent models of diet-induced obesity and dyslipidemia.

Table 1: Effect of A-922500 on Body Weight in Diet-Induced Obese (DIO) Mice

| Dosage (mg/kg, p.o.) | Treatment Duration | Mouse Strain | Diet | % Change in Body Weight Gain vs. Vehicle | Reference |

| 10 | 4 weeks | C57BL/6J | High-Fat | Significant attenuation | |

| 30 | 4 weeks | C57BL/6J | High-Fat | Significant reduction |

Table 2: Effect of A-922500 on Plasma Lipids

| Dosage (mg/kg, p.o.) | Treatment Duration | Animal Model | Parameter | % Change vs. Vehicle/Baseline | Reference |

| 3 | 14 days | Zucker Fatty Rat | Serum Triglycerides | ↓ 39% | |

| 3 | 14 days | Hyperlipidemic Hamster | Serum Triglycerides | ↓ 53% | |

| 3 | 14 days | Zucker Fatty Rat | Free Fatty Acids | ↓ 32% | |

| 3 | 14 days | Hyperlipidemic Hamster | Free Fatty Acids | ↓ 55% | |

| 3 | 14 days | Zucker Fatty Rat | HDL-Cholesterol | ↑ 25% |

Table 3: Effect of DGAT1 Inhibition on Hepatic Steatosis

| DGAT1 Inhibitor | Dosage (mg/kg, p.o.) | Treatment Duration | Animal Model | Parameter | % Change vs. Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | H128 | 10 | 5 weeks | db/db mice | Hepatic Triglyceride Content | ↓ 25% | |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD), e.g., D12492 (60 kcal% fat)

-

Standard chow diet (control)

-

Animal caging with environmental enrichment

-

Weighing scale

Procedure:

-

Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.

-

Randomize mice into two groups: control (standard chow) and DIO (HFD).

-

House mice individually or in small groups.

-

Provide the respective diets and water ad libitum for 10-16 weeks.

-

Monitor body weight and food intake weekly.

-

Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.

A-922500 Formulation and Administration

This protocol details the preparation and oral administration of A-922500.

Materials:

-

A-922500 powder

-

Vehicle (e.g., 1% Tween 80 in sterile water, or a mixture of polyethylene glycol and saline)

-

Sonicator or vortex mixer

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

Procedure:

-

Formulation:

-

For a 1% Tween 80 vehicle, first dissolve the required amount of A-922500 in a small volume of Tween 80, then add sterile water to the final volume.

-

Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for a clear solution.

-

Use a vortex mixer or sonicator to ensure complete dissolution or a homogenous suspension. Prepare fresh daily.

-

-

Oral Gavage:

-

Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the A-922500 formulation.

-

Carefully remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress after administration.

-

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess glucose metabolism in DIO mice treated with A-922500.

Materials:

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Glucometer and test strips

-

Lancets or tail-snip equipment

-

Heparinized capillary tubes (for plasma collection, optional)

-

Microcentrifuge tubes